(1-Isopentyl-1H-pyrazol-5-yl)boronic acid

Catalog No.
S729754
CAS No.
847818-66-0
M.F
C8H15BN2O2
M. Wt
182.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Isopentyl-1H-pyrazol-5-yl)boronic acid

CAS Number

847818-66-0

Product Name

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid

IUPAC Name

[2-(3-methylbutyl)pyrazol-3-yl]boronic acid

Molecular Formula

C8H15BN2O2

Molecular Weight

182.03 g/mol

InChI

InChI=1S/C8H15BN2O2/c1-7(2)4-6-11-8(9(12)13)3-5-10-11/h3,5,7,12-13H,4,6H2,1-2H3

InChI Key

CWFZHICUFOUGRG-UHFFFAOYSA-N

SMILES

B(C1=CC=NN1CCC(C)C)(O)O

Canonical SMILES

B(C1=CC=NN1CCC(C)C)(O)O
  • Medicinal chemistry: Boronic acids have been investigated for their potential as therapeutic agents due to their ability to bind to specific enzymes and other biomolecules. For instance, research has explored the use of boronic acids in the development of drugs for cancer, and Alzheimer's disease.
  • Material chemistry: Boronic acids can be used as building blocks in the synthesis of new materials with unique properties. For example, research has investigated the use of boronic acids in the development of new materials for organic electronics and sensors.

Further information:

  • No commercially available sources of 1-Isopentyl-1H-pyrazole-5-boronic acid were found, suggesting it is a less common chemical.
  • Scientific literature databases may contain more information on the research applications of IPPA and similar compounds. However, these resources are typically geared towards researchers with a scientific background.

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a pyrazole ring. The structure can be represented as follows:

C8H12BN3O2\text{C}_8\text{H}_{12}\text{B}\text{N}_3\text{O}_2

This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its ability to form reversible covalent bonds with biomolecules.

Typical of boronic acids, including:

  • Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds, which are significant in organic synthesis.
  • Acid-Base Reactions: The boronic acid group can engage in acid-base chemistry, interacting with hydroxyl groups and amines to form stable complexes.
  • Formation of Boronate Esters: This compound can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

The biological activity of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid has been studied primarily in the context of its interactions with various biological targets. Its boronic acid moiety allows it to inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins, influencing cell cycle progression and apoptosis.

Research has indicated that compounds containing boronic acids often exhibit anti-cancer properties. For instance, they may act as inhibitors of specific enzymes involved in tumor growth, showcasing their potential as therapeutic agents in oncology.

Several methods exist for synthesizing (1-Isopentyl-1H-pyrazol-5-yl)boronic acid:

  • Borylation of Pyrazole Derivatives: Starting from a substituted pyrazole, the introduction of a boron moiety can be achieved through direct borylation using boron reagents such as bis(pinacolato)diboron.
  • Reaction with Boron Trifluoride: Pyrazole can react with boron trifluoride etherate under controlled conditions to yield the corresponding boronic acid derivative.
  • Use of Grignard Reagents: A Grignard reagent derived from isopentyl bromide can be reacted with a suitable pyrazole precursor followed by treatment with a boron source to yield the desired product.

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid has several applications:

  • Pharmaceutical Development: It serves as a building block in the synthesis of biologically active compounds, particularly those targeting cancer and other diseases.
  • Chemical Biology: Due to its ability to form reversible covalent bonds, it is utilized in probing biological systems and studying enzyme mechanisms.
  • Materials Science: Its unique properties make it suitable for developing new materials, including sensors and catalysts.

Interaction studies involving (1-Isopentyl-1H-pyrazol-5-yl)boronic acid focus on its binding affinity and specificity towards various biomolecules. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding kinetics between the compound and target proteins.
  • Nuclear Magnetic Resonance Spectroscopy: For structural elucidation of the complexes formed between the compound and biomolecules.

Such studies are crucial for understanding the mechanisms by which this compound exerts its biological effects and for optimizing its pharmacological properties.

Several compounds share structural similarities with (1-Isopentyl-1H-pyrazol-5-yl)boronic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Borono-2-methylphenylBoronic AcidUsed extensively in Suzuki reactions
3-Pyridylboronic AcidBoronic AcidExhibits selectivity towards certain enzyme targets
2-(4-Methylphenyl)-4-boronobutanoic AcidBoronic AcidPotential anti-cancer activity
5-(Trifluoromethyl)-1H-pyrazolePyrazoleNotable for its high lipophilicity

The uniqueness of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid lies in its specific isopentyl group, which may enhance lipophilicity and biological activity compared to other similar compounds. This modification can influence its pharmacokinetic properties, making it a valuable candidate for drug development.

Wikipedia

1-Isopentyl-1H-pyrazole-5-boronic acid

Dates

Modify: 2023-08-15

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